1-(3-chlorophenyl)-3-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea
Description
N-(3-chlorophenyl)-N’-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4O/c1-14-21(15-9-11-16(24)12-10-15)22(28-20-8-3-2-7-19(20)26-14)29-23(30)27-18-6-4-5-17(25)13-18/h2-13,21H,1H3,(H2,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUOIZZDFVQXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)NC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazepine Core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the chlorophenyl groups is carried out via electrophilic aromatic substitution reactions.
Urea Formation: The final step involves the reaction of the benzodiazepine derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazepine oxides, while reduction could produce benzodiazepine amines.
Scientific Research Applications
N-(3-chlorophenyl)-N’-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter duration of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
N-(3-chlorophenyl)-N’-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its dual chlorophenyl groups and urea linkage are not commonly found in other compounds, potentially leading to unique interactions with biological targets.
Biological Activity
1-(3-Chlorophenyl)-3-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea is a compound of significant interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Molecular Formula : C19H17Cl2N3O
Molecular Weight : 372.26 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The benzodiazepine moiety is known for its role in modulating neurotransmitter systems, particularly the GABAergic system, which plays a crucial role in anxiety and seizure disorders.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar benzodiazepine derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 12.5 |
| 1-(2-Hydroxy-3-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 | 0.39 |
| 1-(3-Chlorophenoxy)-2-hydroxypropyl-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | MCF-7 | 0.46 |
These results indicate that the compound exhibits promising anticancer activity, particularly against colorectal and lung cancer cell lines.
Neuropharmacological Effects
The compound's benzodiazepine structure suggests potential neuropharmacological effects. Studies on related compounds have shown that they act as positive allosteric modulators of GABA receptors, leading to anxiolytic and sedative effects. For example, derivatives have been tested for their ability to enhance GABAergic transmission in vitro, demonstrating effective modulation of neuronal excitability.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of benzodiazepines that included the target compound. The study found that modifications at specific positions significantly altered the binding affinity and biological activity:
- Synthesis Method : The compound was synthesized using a multi-step process involving nucleophilic substitution and cyclization.
- Biological Evaluation : In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
